Autogramin-2
Overview
Description
Autogramin-2 is a novel autophagy inhibitor, selectively targeting cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A), and directly competing with cholesterol binding to the GRAMD1A StART domain.
Scientific Research Applications
Autophagy Inhibition
Autogramin-2 has been identified as a novel autophagy inhibitor. It specifically targets the cholesterol transfer protein GRAMD1A, which plays a crucial role in autophagosome biogenesis. Autogramin-2 competes with cholesterol for binding to GRAMD1A's StART domain. This interaction affects cholesterol distribution in response to starvation and is essential for autophagosome formation (Laraia et al., 2019), (Wu & Waldmann, 2019).
Cholesterol's Role in Autophagy
Research indicates that cholesterol plays a significant role in autophagosome biogenesis. The interaction of Autogramin-2 with GRAMD1A, affecting cholesterol distribution, highlights cholesterol's importance in autophagy processes (Aldrich, 2019).
Implications in Cellular Reprogramming
Autophagy, influenced by autogramins like Autogramin-2, is critical for cellular reprogramming. It's involved in processes like the formation of induced pluripotent stem cells (iPSCs), where autophagy regulation plays a vital role (Wang et al., 2013).
Autophagy in Cancer Therapeutics
Autophagy, modulated by compounds including autogramins, is a key target in cancer therapy. Autophagy's dual roles in cell survival and death make it a critical area of study in cancer research and treatment strategies (Hasima & Ozpolat, 2014).
Broader Applications and Considerations
While not directly linked to Autogramin-2, studies on autophagy provide insights into its broader implications in various fields like microbial communication, PTSD, and cardiovascular diseases. Understanding autophagy is crucial in these areas, and autogramins play a significant role in modulating this process (Turovskiy et al., 2007), (Zheng et al., 2017), (Porrello et al., 2009).
properties
IUPAC Name |
tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFNXURLSDVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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